molecular formula C30H34N2O9 B5036002 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate

Cat. No. B5036002
M. Wt: 566.6 g/mol
InChI Key: RBZXHJIPNNQKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BZP-DMB, and it is a piperazine derivative that has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BZP-DMB is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. BZP-DMB has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
BZP-DMB has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness. BZP-DMB has also been shown to exhibit neuroprotective effects and reduce oxidative stress in the brain. In addition, it has been shown to exhibit anti-tumor activity and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZP-DMB in lab experiments is its ability to modulate the activity of various neurotransmitters and enzymes. This makes it a useful tool for studying the molecular mechanisms underlying various physiological and pathological processes. However, one of the limitations of using BZP-DMB in lab experiments is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on BZP-DMB. One area of research is in the development of new drugs based on the structure of BZP-DMB. Another area of research is in the study of the molecular mechanisms underlying its various biochemical and physiological effects. Finally, there is a need for further research on the potential applications of BZP-DMB in various fields, including neuroscience and cancer research.

Synthesis Methods

The synthesis of BZP-DMB involves the reaction of piperazine with 3-(benzyloxy)-4-methoxybenzaldehyde to form 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to form 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine. Finally, the oxalate salt of the compound is formed by reacting it with oxalic acid.

Scientific Research Applications

BZP-DMB has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of neuroscience, where it has been shown to exhibit neuroprotective effects and enhance cognitive function. BZP-DMB has also been studied for its potential applications in cancer research, where it has been shown to exhibit anti-tumor activity and induce apoptosis in cancer cells.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5.C2H2O4/c1-32-24-16-23(17-25(18-24)33-2)28(31)30-13-11-29(12-14-30)19-22-9-10-26(34-3)27(15-22)35-20-21-7-5-4-6-8-21;3-1(4)2(5)6/h4-10,15-18H,11-14,19-20H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXHJIPNNQKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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